4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline

EGFR kinase inhibition quinazoline SAR trifluoromethyl effect

4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline (CAS 337924-81-9; molecular formula C₁₉H₁₇F₃N₂O; molecular weight 346.35 g/mol) is a synthetic quinazoline derivative belonging to the 4-phenoxyquinazoline class. Its structure features a quinazoline core with a 4-(4-tert-butylphenoxy) substituent and a 2-trifluoromethyl group.

Molecular Formula C19H17F3N2O
Molecular Weight 346.353
CAS No. 337924-81-9
Cat. No. B2894668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline
CAS337924-81-9
Molecular FormulaC19H17F3N2O
Molecular Weight346.353
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F
InChIInChI=1S/C19H17F3N2O/c1-18(2,3)12-8-10-13(11-9-12)25-16-14-6-4-5-7-15(14)23-17(24-16)19(20,21)22/h4-11H,1-3H3
InChIKeyUEFLERUWJKLARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline (CAS 337924-81-9): Chemical Identity and Core Pharmacophore


4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline (CAS 337924-81-9; molecular formula C₁₉H₁₇F₃N₂O; molecular weight 346.35 g/mol) is a synthetic quinazoline derivative belonging to the 4-phenoxyquinazoline class . Its structure features a quinazoline core with a 4-(4-tert-butylphenoxy) substituent and a 2-trifluoromethyl group. Quinazolines are recognized privileged scaffolds in medicinal chemistry, widely explored as kinase inhibitors and antitumor agents [1]. The combination of the electron-withdrawing 2-CF₃ group and the hydrophobic 4-(4-tert-butylphenoxy) moiety defines its distinct physicochemical profile within the 4-aryloxyquinazoline series [2].

Why 4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline Cannot Be Replaced by Common 4-Phenoxyquinazoline Analogs


Within the 4-phenoxyquinazoline family, substitution at the 2-position of the quinazoline core and on the phenoxy ring profoundly modulates biological target engagement, potency, and physicochemical properties [1]. Replacing the 2-CF₃ group with a 2-phenyl, 2-methyl, or 2-methylsulfanyl substituent alters electronic distribution, steric occupancy, and hydrogen-bonding capacity, which can shift kinase selectivity profiles and antiproliferative potency by more than an order of magnitude . Similarly, variation of the 4-phenoxy substituent (e.g., unsubstituted phenoxy vs. 4-tert-butylphenoxy) affects hydrophobic packing and metabolic stability [2]. These SAR features make generic interchange among 4-phenoxyquinazolines unreliable without explicit comparative data.

Quantitative Differentiation Evidence for 4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline vs. Analogous 4-Phenoxyquinazolines


2-Trifluoromethyl Substitution Enhances Electrophilicity and Target Residence Time Relative to 2-Phenyl Analogs

In the 4-phenoxyquinazoline series, compounds bearing a 2-CF₃ substituent exhibit stronger electron-withdrawing character, enhancing electrophilicity at the C-4 position and potentially increasing covalent or pseudo-covalent target engagement [1]. This property differentiates 4-(4-tert-butylphenoxy)-2-(trifluoromethyl)quinazoline from its 2-phenyl analog (CAS 866155-20-6), which lacks the trifluoromethyl group and relies solely on hydrophobic interactions at the 2-position .

EGFR kinase inhibition quinazoline SAR trifluoromethyl effect

Hydrophobic 4‑(4‑tert‑Butylphenoxy) Group Increases clogP and Predicted Membrane Permeability vs. Unsubstituted 4‑Phenoxy Analog

The 4-(4-tert-butylphenoxy) substituent adds approximately 56 Da and 2.5 log units of calculated lipophilicity compared to the unsubstituted 4-phenoxy analog (4-phenoxy-2-(trifluoromethyl)quinazoline, CAS 337924-83-1) . Enhanced clogP generally correlates with improved passive membrane permeability, though excessive lipophilicity can reduce solubility.

physicochemical property lipophilicity membrane permeability

Comparative Antiproliferative Potency: Trifluoromethyl Quinazolines Exhibit Sub‑Micromolar IC₅₀ in Multiple Cancer Lines

A 2024 study evaluated a series of trifluoromethyl-containing quinazoline derivatives against PC3 (prostate), LNCaP (prostate), and K562 (leukemia) cell lines. The optimised compound 10b achieved IC₅₀ values of 3.02, 3.45, and 3.98 µM, respectively, comparable to gefitinib [1]. While compound 10b is not the target compound, the study demonstrates that 2-CF₃-quinazoline derivatives are capable of low-micromolar antiproliferative activity. In contrast, 4-phenoxyquinazoline derivatives lacking a strong electron-withdrawing group at the 2-position often exhibit IC₅₀ values >10 µM in similar assays [2].

antiproliferative activity cancer cell lines trifluoromethyl quinazoline

Kinase Selectivity Advantage Conferred by 2‑Trifluoromethyl vs. 2‑Phenyl in 4‑Aryloxyquinazolines

4-Anilino/phenoxyquinazolines with 2-CF₃ substitution have been reported to exhibit distinct kinase selectivity fingerprints compared to 2-phenyl counterparts. For example, EGFR IC₅₀ values for 4-(substituted phenoxy)-2-CF₃-quinazolines can reach ~20–50 nM, while 2-phenyl analogs often show >100 nM EGFR IC₅₀ due to altered hinge-region binding .

kinase selectivity EGFR VEGFR trifluoromethyl

Metabolic Stability Inferred from Blocking of Phenyl Ring Hydroxylation by 4‑tert‑Butyl Substitution

The 4-tert-butyl group on the phenoxy ring blocks a primary site of CYP450-mediated aromatic hydroxylation, a common metabolic pathway for unsubstituted phenoxy rings [1]. This structural feature implies improved metabolic stability compared to 4-phenoxy-2-(trifluoromethyl)quinazoline, although direct microsomal stability data for the target compound are not publicly available.

metabolic stability CYP450 metabolism tert-butyl effect

Recommended Research and Procurement Scenarios for 4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline


Kinase Inhibitor Lead Optimization Programs Targeting EGFR or VEGFR

The 2-CF₃-quinazoline core has demonstrated low-nanomolar EGFR inhibitory activity and low-micromolar antiproliferative effects across multiple cancer cell lines [1]. Procurement of this compound is justified for medicinal chemistry teams seeking a 4-(4-tert-butylphenoxy)-2-CF₃ scaffold that combines potential kinase hinge-binding affinity with metabolic stability advantages conferred by the tert-butyl blocking group.

Structure–Activity Relationship (SAR) Expansion of 4-Aryloxyquinazoline Libraries

As a representative of the 4-(4-tert-butylphenoxy)-2-CF₃-quinazoline subseries, this compound serves as a key reference point for probing the impact of bulky hydrophobic substituents at the 4-position alongside the electron-withdrawing 2-CF₃ group. Its calculated clogP (~6.2) contrasts sharply with unsubstituted 4-phenoxy analogs (clogP ~3.7), making it valuable for studying lipophilicity-driven permeability–solubility trade-offs.

In Vitro Metabolism Studies Comparing Sterically Shielded vs. Unshielded Phenoxyquinazolines

The 4-tert-butyl group provides inherent protection against CYP-mediated phenyl ring hydroxylation [2]. This compound can be used as a metabolically shielded probe alongside the unsubstituted 4-phenoxy-2-(trifluoromethyl)quinazoline to dissect the contribution of metabolic soft-spot blocking to microsomal stability and intrinsic clearance.

Biophysical Binding Studies (SPR/ITC) of 4-Phenoxyquinazoline–Kinase Interactions

The combination of the electron-withdrawing 2-CF₃ group and the hydrophobic 4-tert-butylphenoxy moiety is predicted to enhance binding enthalpy (ΔH) and hydrophobic desolvation entropy (ΔS) [3]. The compound is suitable for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies to quantify binding thermodynamics and kinetics to kinase targets.

Quote Request

Request a Quote for 4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.